[3-(2,5-Dimethylphenyl)phenyl]methanol
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Overview
Description
[3-(2,5-Dimethylphenyl)phenyl]methanol is an organic compound characterized by the presence of a methanol group attached to a phenyl ring, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenyl)phenyl]methanol typically involves the reaction of 2,5-dimethylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired methanol derivative. The reaction conditions generally include:
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 2,5-dimethylbenzaldehyde, phenylmagnesium bromide, and an acid for protonation (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2,5-Dimethylphenyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl rings, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of [3-(2,5-Dimethylphenyl)phenyl]ketone or [3-(2,5-Dimethylphenyl)phenyl]aldehyde
Reduction: Formation of [3-(2,5-Dimethylphenyl)phenyl]methane
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
[3-(2,5-Dimethylphenyl)phenyl]methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethylphenyl)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,4-Dimethylphenyl)phenyl]methanol
- [3-(2,6-Dimethylphenyl)phenyl]methanol
- [3-(3,5-Dimethylphenyl)phenyl]methanol
Uniqueness
[3-(2,5-Dimethylphenyl)phenyl]methanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can result in distinct physical and chemical properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
[3-(2,5-dimethylphenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-6-7-12(2)15(8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRAEFPSVPJTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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